molecular formula C9H5BrIN B1374391 6-Bromo-3-iodoquinoline CAS No. 1416440-23-7

6-Bromo-3-iodoquinoline

Cat. No.: B1374391
CAS No.: 1416440-23-7
M. Wt: 333.95 g/mol
InChI Key: QFKZVEBUKRNIAL-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions of the quinoline ring, respectively.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell viability and proliferation. In vivo studies have also indicated that the compound can have long-term effects on tissue function, potentially leading to alterations in organ physiology and pathology.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function. For example, low doses of this compound may modulate enzyme activity without causing toxicity, whereas high doses can result in adverse effects such as hepatotoxicity and nephrotoxicity. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates that can be further conjugated with glutathione or other molecules. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The compound’s lipophilicity also plays a role in its ability to cross biological membranes and reach its target sites within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. The precise subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential.

Preparation Methods

The synthesis of 6-Bromo-3-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the sequential bromination and iodination of quinoline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

6-Bromo-3-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted quinolines
  • Quinoline N-oxides
  • Dihydroquinoline derivatives

Scientific Research Applications

6-Bromo-3-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Bromo-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

  • 6-Chloro-3-iodoquinoline
  • 6-Bromo-3-chloroquinoline
  • 6-Iodo-3-bromoquinoline

Uniqueness:

  • The presence of both bromine and iodine atoms in this compound provides unique reactivity and selectivity in chemical reactions compared to other halogenated quinolines .
  • Its specific substitution pattern allows for distinct biological activities and applications .

By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-bromo-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKZVEBUKRNIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313813
Record name 6-Bromo-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-23-7
Record name 6-Bromo-3-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416440-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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